N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide
Description
Contextualization within Cyclohexanecarboxamide (B73365) and Oxazole (B20620) Chemistry
The chemical nature of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide is best understood by examining its two core components: the cyclohexanecarboxamide unit and the 5-methyl-1,2-oxazole ring.
The cyclohexanecarboxamide moiety consists of a six-carbon saturated cyclohexane (B81311) ring attached to a carboxamide functional group (-C(=O)NH-). The parent compound, cyclohexanecarboxamide, is a white crystalline solid used as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Derivatives of cyclohexanecarboxamide are a subject of study in medicinal chemistry for their potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.aimdpi.com The synthesis of these derivatives often involves the coupling of a cyclohexanecarbonyl chloride with an appropriate amine. mdpi.comgoogle.com
| Compound | CAS Number | Molecular Formula | Key Features |
| Cyclohexanecarboxamide | 1122-56-1 | C₇H₁₃NO | Saturated carbocyclic ring with a primary amide group. nih.gov |
| Isoxazole (B147169) | 288-14-2 | C₃H₃NO | Five-membered aromatic ring with adjacent N and O atoms. ijpca.org |
The oxazole component is specifically a 1,2-oxazole or isoxazole ring. This is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. ijpca.org The isoxazole ring is a highly significant scaffold in medicinal chemistry and is found in numerous approved drugs. ijpca.orgmdpi.com This structural motif is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. ijpca.orgkuey.netnih.govnih.gov The versatility of the isoxazole ring allows for extensive chemical modification, making it a valuable core for developing novel therapeutic agents. ijpca.org
Academic Significance and Research Trajectory of Related Amide Derivatives
The academic interest in amide derivatives that, like this compound, combine isoxazole and carboxamide functionalities is substantial. The research trajectory for such compounds is primarily driven by the pursuit of new therapeutic agents, leveraging the established biological potential of the isoxazole core.
Detailed research into isoxazole-carboxamide derivatives has revealed significant findings. Numerous studies focus on the synthesis of novel series of these compounds to evaluate their biological activities. For instance, various 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized from 5-methylisoxazole-3-carbonyl chloride and different amines, with subsequent testing showing promising antitubercular and antibacterial activity. researchgate.net Other research has demonstrated that newly synthesized isoxazole-carboxamide analogues possess potent anticancer and antioxidant properties. nih.govnajah.edu The antiproliferative activity of isoxazole-carboxamides has been evaluated against multiple cancer cell lines, identifying compounds with significant cytotoxic effects. nih.govresearchgate.net This body of work highlights a clear and active research trend focused on exploring the therapeutic potential of isoxazole-based amides.
The broader category of amide derivatives continues to be a central focus in organic and medicinal chemistry. Amides are fundamental components of peptides and proteins and are present in a significant percentage of pharmaceutical products. The synthesis of amide bonds is one of the most important transformations in organic chemistry, and developing efficient methods for their formation remains an active area of research. nih.gov The combination of a robust carbocyclic group like cyclohexane with a pharmacologically active heterocycle like isoxazole through a stable amide linkage represents a rational strategy in drug design, aiming to create novel molecules with unique properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYJEDFAOIDWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide and Analogues
Strategic Construction of the Cyclohexanecarboxamide (B73365) Core
A primary route involves the conversion of cyclohexanecarboxylic acid to its corresponding amide. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclohexanecarbonyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to form the desired carboxamide.
Alternatively, direct amidation of cyclohexanecarboxylic acid can be accomplished using coupling agents. These reagents facilitate the formation of the amide bond by activating the carboxylic acid in situ. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
Multicomponent reactions (MCRs) also offer a powerful tool for the synthesis of complex cyclohexanone (B45756) derivatives, which can be precursors to cyclohexanecarboxamides. semanticscholar.org For instance, the condensation of aldehydes with β-keto esters or 1,3-diketones can be employed to construct the cyclohexanone ring. semanticscholar.org Subsequent functional group transformations can then be used to introduce the carboxamide moiety.
Synthetic Pathways for the 1,2-Oxazole Moiety
The 1,2-oxazole (isoxazole) ring is a key heterocyclic component of the target molecule. Its synthesis can be approached through several well-established pathways. A predominant method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov For the synthesis of a 5-methyl-1,2-oxazole, this would typically involve the reaction of acetonitrile (B52724) oxide with an appropriate acetylene (B1199291) derivative.
Another common and versatile method is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov To obtain a 5-methyl-1,2-oxazole, a β-diketone such as acetylacetone (B45752) can be reacted with hydroxylamine hydrochloride. The regioselectivity of this condensation reaction is a crucial factor and can often be controlled by the reaction conditions.
The Van Leusen oxazole (B20620) synthesis provides another route, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This method is particularly useful for the preparation of 5-substituted oxazoles. nih.govmdpi.com
Amide Bond Formation Techniques for Compound Assembly
The final crucial step in the synthesis of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide is the formation of the amide bond between the cyclohexanecarboxamide core and the 3-amino-5-methyl-1,2-oxazole moiety. This transformation can be achieved using a variety of amide bond formation techniques.
The most common approach involves the coupling of cyclohexanecarboxylic acid with 3-amino-5-methyl-1,2-oxazole. This reaction is typically mediated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine to form the amide bond.
Alternatively, the reaction can proceed via an acyl chloride. Cyclohexanecarbonyl chloride can be reacted with 3-amino-5-methyl-1,2-oxazole in the presence of a base to neutralize the HCl byproduct. This method is often high-yielding but can be sensitive to the presence of other functional groups.
More recent developments in amide bond formation include catalytic methods that avoid the use of stoichiometric coupling agents, which can be advantageous in terms of atom economy and waste reduction. unimi.it
Chemo- and Regioselective Synthetic Approaches
Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly during the formation of the 1,2-oxazole ring. When using the condensation of a 1,3-dicarbonyl compound with hydroxylamine, the reaction can potentially yield two regioisomers. The choice of reaction conditions, such as pH and solvent, can influence the regiochemical outcome. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of specific regioisomeric 1,2-oxazole derivatives. nih.gov
During the amide bond formation, chemoselectivity is important if either the cyclohexanecarboxylic acid or the 3-amino-5-methyl-1,2-oxazole contains other reactive functional groups. The use of mild coupling agents and controlled reaction conditions can prevent unwanted side reactions.
Stereoselective Synthesis and Diastereomeric Control in Cyclohexanecarboxamide Derivatives
While the parent this compound is achiral, the introduction of substituents on the cyclohexane (B81311) ring can lead to the formation of stereoisomers. The stereoselective synthesis of substituted cyclohexanecarboxamide derivatives is an area of significant interest. google.com
Diastereoselective synthesis can be achieved through various strategies. For example, a one-pot pseudo five-component reaction has been reported for the diastereoselective synthesis of highly substituted cyclohexane-1,3-dicarboxamide derivatives. semanticscholar.org Furthermore, visible-light-enabled photoredox catalysis has been utilized for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions, which could be precursors to stereochemically defined cyclohexanecarboxamides. nih.gov The ability to control the stereochemistry during the synthesis allows for the selection of specific diastereomers with desired properties. google.com
Catalytic Methods in Oxazole and Cyclohexanecarboxamide Synthesis
Catalysis plays an increasingly important role in the synthesis of both the oxazole and cyclohexanecarboxamide components, offering milder reaction conditions and improved efficiency.
In oxazole synthesis, various metal catalysts have been employed. For example, copper(II) triflate has been used as a catalyst for the reaction of diazoketones with amides to produce 2,4-disubstituted oxazoles. tandfonline.com Gold catalysts have been utilized in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also employed in the synthesis of substituted oxazoles. nih.govmdpi.com
For the synthesis of the cyclohexanone precursor to the carboxamide, catalytic oxidation of cyclohexylbenzene (B7769038) can be employed. researchgate.net Furthermore, synergistic catalysis, combining copper catalysis and amine catalysis, has been reported for the enantioselective synthesis of chiral cyclohexenones, which are valuable precursors for chiral cyclohexanecarboxamides. semanticscholar.org
Below is a table summarizing various synthetic methods and catalysts discussed:
| Synthetic Target | Methodology | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Cyclohexanecarboxamide Core | Acyl Chloride Formation and Amination | SOCl₂, Oxalyl chloride, Ammonia | |
| Cyclohexanecarboxamide Core | Direct Amidation | DCC, EDC, HOBt, NHS | |
| 1,2-Oxazole Moiety | [3+2] Cycloaddition | Nitrile oxide, Alkyne | nih.gov |
| 1,2-Oxazole Moiety | Condensation | 1,3-Dicarbonyl compound, Hydroxylamine | nih.gov |
| Amide Bond Formation | Coupling Agent Mediated | HATU, HBTU, DIPEA | |
| Substituted Oxazoles | Catalytic Cyclization | Cu(II) triflate, Gold catalysts, Palladium catalysts | nih.govmdpi.comtandfonline.comorganic-chemistry.org |
| Chiral Cyclohexenones | Synergistic Catalysis | Copper acetate, Amine catalyst | semanticscholar.org |
Advanced Spectroscopic and Crystallographic Investigations of N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
No published single crystal X-ray diffraction data for N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide could be found. This type of analysis would provide precise information on the compound's crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and advanced NMR studies (such as NOESY or ROESY for conformational analysis) for this compound in solution are not available in the surveyed literature. Such data would be essential for elucidating the molecule's structure and conformational dynamics in different solvents.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
A detailed vibrational mode analysis based on the experimental Infrared (IR) spectrum of this compound has not been published. While characteristic absorption bands for the amide (N-H stretch, C=O stretch) and the oxazole (B20620) ring can be anticipated, a specific and comprehensive assignment of all vibrational modes is not possible without the actual spectrum.
Other Spectroscopic Techniques for Structural Characterization
Information regarding the use of other spectroscopic techniques, such as mass spectrometry (for molecular weight determination and fragmentation patterns) or ultraviolet-visible (UV-Vis) spectroscopy, specifically for the characterization of this compound, is also not available in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide Analogues
Elucidation of Key Structural Determinants within the Cyclohexane (B81311) and Oxazole (B20620) Scaffolds
The cyclohexane and 1,2-oxazole (isoxazole) rings are fundamental components that significantly influence the biological activity of this series of compounds. researchgate.netchemrxiv.orgbeilstein-journals.org The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent feature in many pharmacologically active molecules. researchgate.netnih.gov Its structural and chemical diversity allows for various interactions with biological targets like enzymes and receptors through non-covalent forces. researchgate.net The isoxazole (B147169) scaffold, in particular, is found in numerous compounds with anticancer, anti-inflammatory, and antiviral activities. nih.gov
SAR studies on related isoxazole amides have demonstrated that the core scaffold is crucial for binding to target proteins. nih.govacs.org For instance, in studies of isoxazole amides as inhibitors of the SMYD3 protein, the isoxazole amide portion of the molecule was found to be a key binding element. nih.gov The initial exploration around the core structure, including the replacement of the isoxazole and amide moieties, was generally unsuccessful in improving potency, highlighting their importance. acs.org
Impact of Substituent Modifications on Molecular Interactions and Selectivity
Systematic modifications of substituents on both the cyclohexane and oxazole scaffolds have provided deep insights into the molecular interactions governing potency and selectivity. The 5-methyl group on the oxazole ring is a key feature. Studies on similar isoxazole derivatives show that small alkyl substitutions on the ring can be well-tolerated without significant loss of activity. acs.org
In a related series of isoxazole amides, modifications were made to a phenyl ring connected to the amide nitrogen, which can be considered analogous to the cyclohexane ring in terms of its role in occupying a specific binding pocket. Replacing the phenyl ring with pyridine (B92270) led to a decrease in potency. acs.org However, adding substituents like chlorine, methyl, or fluorine to the pyridine ring successfully restored the activity. acs.org This indicates that the electronic and steric properties of substituents in this region are critical for effective interaction with the target. Electron-withdrawing groups, for instance, can significantly impact the electronic distribution of the entire molecule, influencing its binding affinity and functional properties. beilstein-journals.org
The following table illustrates the structure-activity relationship of a series of isoxazole amide analogues, showing how modifications to the scaffold affect biochemical and cellular activity.
| Compound | R Group | SMYD3 IC₅₀ (µM) | MEKK2me Cellular IC₅₀ (µM) |
|---|---|---|---|
| 1 | Cyclohexyl | 5 | 12 |
| 10 | 4-piperidinyl | 0.019 | 0.13 |
| 13 | 4-(1-methanesulfonylpiperidin-4-yl)phenyl | 0.006 | 0.13 |
| 41 | pyridin-2-yl | >25 | >25 |
| 42 | pyridin-3-yl | 1.5 | 12 |
| 43 | pyridin-4-yl | 1.1 | 2.8 |
| 44 | 6-chloropyridin-3-yl | 0.027 | 0.29 |
| 45 | 6-methylpyridin-3-yl | 0.015 | 0.17 |
| 46 | 5-fluoropyridin-3-yl | 0.018 | 0.14 |
Data sourced from ACS Medicinal Chemistry Letters. acs.org The table shows that moving from a simple cyclohexyl or piperidinyl group (analogue 1, 10) to more complex substituted phenyl or pyridinyl groups (analogue 13, 44-46) can dramatically increase potency (lower IC₅₀ values).
Conformational Analysis and its Influence on Functional Properties
The three-dimensional conformation of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide analogues is a critical determinant of their biological function. The relative orientation of the cyclohexane and oxazole rings, dictated by the rotational freedom around the amide bond, influences how the molecule fits into its biological target. nih.gov
The cyclohexane ring typically adopts a stable chair conformation. The substituent at the 1-position (the carboxamide group) can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. In related structures, substituted piperidinium (B107235) moieties, which are structurally similar to cyclohexane, have been shown to adopt a chair conformation with the 1,2-oxazole ring in an equatorial position. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. oaji.net For analogues of this compound, QSAR studies can be employed to build predictive models that guide the design of new, more potent derivatives. nih.govnih.gov
These models typically use molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic features. For example, in a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities. koreascience.krresearchgate.net
For the isoxazole carboxamide scaffold, a QSAR model might reveal that:
Steric factors are crucial for the substituent on the cyclohexane ring. A bulky group might be either beneficial or detrimental depending on the size and shape of the corresponding binding pocket.
Electrostatic properties of the oxazole ring and any substituents are important. Electron-withdrawing or donating groups can modulate the charge distribution and hydrogen bonding capacity of the molecule. beilstein-journals.org
Hydrophobicity plays a role in membrane permeability and binding to hydrophobic pockets within the target protein.
By generating a statistically reliable model, researchers can perform virtual screening of novel, un-synthesized compounds to prioritize those with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov
Mechanistic Investigations of N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide S Molecular and Biological Interactions
Identification and Characterization of Putative Molecular Targets (e.g., enzymes, receptors)
No molecular targets have been identified for N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide in the reviewed literature.
Elucidation of Binding Modes and Affinities through Biochemical and Biophysical Assays
There are no available data from biochemical or biophysical assays to describe the binding modes or affinities of this compound with any biological target.
Allosteric and Orthosteric Modulation Mechanisms
Information regarding the potential allosteric or orthosteric modulation mechanisms of this compound is not available.
Exploration of Cellular Pathway Perturbations Induced by the Compound
No studies have been published that explore the cellular pathways affected by this compound.
Enzyme Kinetics and Inhibition Mechanism Studies
There are no enzyme kinetic or inhibition mechanism studies available for this compound.
Computational Chemistry and Molecular Modeling Applications in the Research of N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). computabio.comnih.gov This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule like N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide. nih.gov
The process involves placing the ligand into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely and stable binding mode. nih.govnih.gov
For this compound, docking simulations would be employed to screen it against various potential protein targets. The simulation would predict how the molecule fits into the active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues. The results, often presented as a docking score, indicate the strength of the interaction. computabio.com
Illustrative Molecular Docking Results: Below is a hypothetical data table showing the predicted binding affinities of this compound with several protein targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
| FAAH | -9.1 | Ser241, Ser217, Ile238 | Covalent Bond, Hydrophobic |
| TRPV1 | -8.2 | Tyr511, Ser512, Thr550 | Hydrogen Bond, Pi-Sigma |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. acs.orgnih.gov By calculating the forces between atoms and their subsequent motion, MD simulations can reveal how a ligand like this compound and its target protein behave and interact in a dynamic environment, which often includes explicit water molecules to mimic physiological conditions. iaanalysis.com
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic understanding of the interaction. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the complex and the flexibility of its components.
Illustrative MD Simulation Stability Metrics: This table represents typical data derived from an MD simulation to assess the stability of the ligand-protein complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Assessment
Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. wikipedia.orgwikipedia.org These methods provide highly accurate information about molecular properties such as charge distribution, orbital energies (HOMO/LUMO), and molecular electrostatic potential. jocpr.com
For this compound, QM calculations can elucidate its intrinsic chemical reactivity and electronic characteristics. For instance, the HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity. The molecular electrostatic potential map can identify electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions with a biological target. jocpr.com
Illustrative Quantum Mechanical Properties: The following table shows hypothetical electronic properties for this compound calculated using QM methods.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Dipole Moment | 3.5 | Debye |
| Total Energy | -850.4 | Hartrees |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Free Energy Perturbation (FEP) and Binding Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. wikipedia.org FEP is considered one of the most accurate methods for predicting the binding affinity of a ligand to a receptor. biorxiv.org
The method involves a series of simulations where one molecule is gradually "mutated" into another in a non-physical, or "alchemical," transformation. youtube.com By calculating the free energy change of this transformation both in solvent and when bound to the protein, the relative binding free energy (ΔΔG) can be determined with high accuracy. nih.govacs.org This is invaluable for lead optimization, as it can predict whether small chemical modifications to a lead compound like this compound will improve its binding affinity.
Illustrative FEP Calculation Results: This table shows a hypothetical comparison of the binding free energy of this compound and a proposed analogue.
| Ligand Modification | Predicted ΔΔG (kcal/mol) | Predicted Affinity Change |
| Analogue A (add -OH to cyclohexyl) | -1.5 | Higher Affinity |
| Analogue B (replace methyl with ethyl) | +0.8 | Lower Affinity |
| Analogue C (replace cyclohexyl with phenyl) | -0.5 | Slightly Higher Affinity |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Virtual Screening Strategies for Discovery of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a hit compound, virtual screening could be used to find novel, structurally related analogues with potentially improved properties.
There are two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods search for molecules with similar structural or chemical features to the known active compound. Structure-based methods use docking to screen large compound databases against the 3D structure of the target protein to find molecules that fit well in the binding site. researcher.life These strategies accelerate the discovery of new lead compounds by prioritizing a smaller, more promising subset of molecules for experimental testing. arxiv.org
Illustrative Virtual Screening Hit List: A typical output from a virtual screening campaign would rank compounds from a database based on their predicted affinity or similarity.
| Compound ID | Source Library | Docking Score (kcal/mol) | Tanimoto Similarity |
| ZINC12345678 | ZINC | -9.8 | 0.85 |
| CHEMBL987654 | ChEMBL | -9.5 | 0.82 |
| MCULE555444 | Mcule | -9.2 | 0.91 |
| VENDOR_XYZ_001 | Vendor Database | -8.9 | 0.79 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Derivatization Strategies and Rational Design Principles for Novel Cyclohexanecarboxamide Oxazole Hybrids
Design of Analogues Based on SAR Insights and Computational Predictions
The design of new analogues of N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide is guided by an iterative process of understanding the structure-activity relationships (SAR) and leveraging computational tools for predictive modeling.
Structure-Activity Relationship (SAR) Insights: Initial SAR studies would involve systematic modifications of the core structure. These modifications typically include:
Cyclohexyl Ring Modifications: Altering the substitution pattern on the cyclohexyl ring can influence lipophilicity and binding interactions. Introducing polar groups could enhance solubility, while bulky substituents might probe for additional binding pockets.
Amide Linker Modification: The amide bond is a critical pharmacophoric feature. Modifications such as N-methylation or replacement with bioisosteres can alter the compound's metabolic stability and conformational preferences.
Oxazole (B20620) Ring Substitutions: The methyl group at the 5-position of the oxazole ring is a key feature. Replacing it with other small alkyl groups, halogens, or hydrogen-bonding moieties can provide insights into the steric and electronic requirements for activity.
Computational Predictions: Computational chemistry plays a pivotal role in the rational design of novel analogues. Molecular docking studies can predict the binding modes of designed compounds within the active site of a biological target. This allows for the prioritization of compounds for synthesis that are predicted to have favorable interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to correlate physicochemical properties with biological activity, further guiding the design process.
For instance, a hypothetical SAR study on a series of cyclohexanecarboxamide-oxazole hybrids might yield data as presented below, indicating the influence of substituents on a hypothetical biological target.
| Compound | Cyclohexyl Substituent (R1) | Oxazole Substituent (R2) | Hypothetical IC50 (nM) |
|---|---|---|---|
| 1 | H | CH3 | 150 |
| 2 | 4-OH | CH3 | 75 |
| 3 | H | CF3 | 200 |
| 4 | 4-F | CH3 | 120 |
Synthesis of Chemically Modified Derivatives for Modulated Activity
The synthesis of chemically modified derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of SAR and the optimization of lead compounds. For this compound, synthetic efforts would focus on creating a library of analogues with diverse chemical features to modulate biological activity.
A general synthetic route to such derivatives often involves the coupling of a substituted cyclohexanecarboxylic acid with 3-amino-5-methyl-1,2-oxazole. This allows for significant diversity to be introduced through the selection of various commercially available or readily synthesized cyclohexanecarboxylic acids.
Illustrative Synthetic Modifications:
Introduction of Functional Groups: The incorporation of functional groups such as hydroxyls, amines, or carboxylic acids can introduce new hydrogen bonding interactions and improve aqueous solubility.
Stereochemical Control: If the cyclohexyl ring is substituted, the stereochemistry of the substituents can have a profound impact on biological activity. The synthesis of individual stereoisomers is crucial to determine the optimal three-dimensional arrangement for target binding.
Bioisosteric Replacement: The oxazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169), thiazole, or pyrazole (B372694) to explore the impact of heteroatom placement and electronic properties on activity.
The following table illustrates a hypothetical set of synthesized derivatives and their resulting activity, showcasing the impact of chemical modifications.
| Derivative | Modification | Rationale | Observed Activity (Hypothetical) |
|---|---|---|---|
| A-1 | cis-4-hydroxycyclohexyl | Introduce H-bond donor | Increased potency |
| A-2 | trans-4-hydroxycyclohexyl | Explore stereochemistry | Decreased potency |
| B-1 | Replacement of oxazole with thiazole | Bioisosteric replacement | Maintained potency, altered selectivity |
| C-1 | N-methylation of amide | Improve metabolic stability | Slight decrease in potency |
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to the biological target. The cyclohexanecarboxamide (B73365) and the 5-methyl-1,2-oxazole moieties of the parent compound can be considered as fragments. In an FBDD approach, libraries of fragments resembling these two components would be screened for binding to the target. Once hits are identified, they can be grown or linked together to generate more potent lead compounds. This approach allows for a more efficient exploration of the chemical space and can lead to leads with better ligand efficiency.
Scaffold Hopping: Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding interactions. nih.gov Starting from this compound, scaffold hopping could involve replacing the cyclohexyl ring or the oxazole ring with other cyclic or heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, the cyclohexyl ring could be replaced by a piperidine (B6355638) or a phenyl ring, and the oxazole could be replaced by a triazole or an oxadiazole.
Ligand Design for Specific Molecular Recognition
The ultimate goal of derivatization is to design ligands that exhibit high affinity and specificity for their intended molecular target. This requires a deep understanding of the molecular recognition events that govern the ligand-target interaction.
Key Principles of Ligand Design:
Shape Complementarity: The ligand should fit snugly into the binding site of the target protein.
Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors on the ligand can lead to strong and specific interactions with the protein.
Hydrophobic Interactions: Lipophilic portions of the ligand, such as the cyclohexyl ring, can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: Matching the electrostatic potential of the ligand with that of the binding site can significantly contribute to binding affinity.
By systematically applying these derivatization strategies and rational design principles, it is possible to develop novel cyclohexanecarboxamide-oxazole hybrids with optimized properties, paving the way for the discovery of new therapeutic agents.
Future Perspectives and Emerging Research Avenues for N 5 Methyl 1,2 Oxazol 3 Yl Cyclohexanecarboxamide Research
Exploration of Novel Academic Applications in Chemical Biology
In the realm of chemical biology, N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide represents a versatile scaffold for the development of molecular probes and tool compounds. The isoxazole (B147169) moiety is a key feature in many biologically active molecules, and its derivatives are increasingly being utilized as building blocks for the generation of DNA-encoded chemical libraries. This approach allows for the rapid synthesis and screening of vast numbers of compounds to identify ligands for a wide array of biological targets.
Future research could focus on modifying the cyclohexanecarboxamide (B73365) portion of the molecule to introduce photoaffinity labels or "click" chemistry handles. Such modifications would enable researchers to perform target identification and validation studies, elucidating the mechanism of action of this compound class in a cellular context. Furthermore, the synthesis of fluorescently labeled analogs could facilitate the study of their subcellular localization and interaction with specific proteins.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of isoxazole carboxamides typically involves the coupling of an isoxazole carboxylic acid with an appropriate amine. nih.gov While effective, traditional methods often rely on coupling agents that can generate significant waste. Future efforts in this area will likely focus on the development of more sustainable and atom-economical synthetic routes.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Atom economy, reduced synthetic steps | Development of selective and efficient catalysts |
| Flow Chemistry | Improved scalability, safety, and reproducibility | Optimization of reaction conditions and reactor design |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. In the context of this compound, these computational tools can be employed to accelerate the design and optimization of new analogs with improved potency and selectivity.
By training machine learning models on existing datasets of isoxazole carboxamides and their biological activities, it is possible to predict the properties of novel, virtual compounds. This in silico screening can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. Furthermore, generative AI models can be used to design entirely new molecular scaffolds based on the structural features of this compound, potentially leading to the discovery of compounds with novel mechanisms of action. A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline (B50416) core were designed and synthesized based on conformational rigidification of a previous type II FMS inhibitor. nih.gov
Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of this compound, a systems-level approach is required. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes that occur in cells or organisms upon treatment with the compound.
For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, providing clues about the cellular pathways that are modulated. Proteomics can identify the specific protein targets of the compound, while metabolomics can shed light on its effects on cellular metabolism. By integrating these different layers of biological information, researchers can construct a detailed model of the compound's mechanism of action, which is crucial for its further development and application. The molecular docking results for certain triazole-carboxamide derivatives suggest they may act by inhibiting translation initiation by interfering with eIF4E assembly. mdpi.com
Q & A
Q. What are the standard synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide?
The compound is typically synthesized via a nucleophilic acyl substitution reaction. Cyclohexanecarboxylic acid chloride reacts with 5-methyl-1,2-oxazol-3-amine under reflux conditions in the presence of a base (e.g., triethylamine) to facilitate deprotonation and improve reaction efficiency. Post-reaction purification involves recrystallization using solvents like pet-ether or column chromatography to isolate high-purity product .
Q. How is the purity and structural integrity of the compound verified?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C for functional group confirmation) are standard. Mass spectrometry (MS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures structural accuracy .
Q. What are the known biological targets or activities associated with this compound?
Preliminary studies suggest interactions with enzymes or receptors involved in disease pathways, such as kinase inhibition or modulation of inflammatory mediators. Its oxazole moiety may confer antimicrobial or anticancer potential, though target specificity requires validation via assays like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized for large-scale applications?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reactivity .
- Catalyst optimization : Sodium hydride improves reaction kinetics .
- Automation : Continuous flow systems reduce batch variability and improve yield consistency . Reaction monitoring via real-time HPLC ensures process control .
Q. How should researchers address discrepancies in reported biological activity data?
- Purity reassessment : Use HPLC to rule out impurities (>99% purity for in vitro studies) .
- Structural analogs : Compare activity of derivatives to identify critical functional groups .
- Assay validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to confirm reproducibility .
Q. What in silico strategies are recommended for target identification and binding affinity prediction?
- Molecular docking : Utilize PubChem-derived 3D structures (e.g., InChI=1S/C15H19NO2) for virtual screening against databases like PDB .
- Density Functional Theory (DFT) : Calculate electronic properties to predict reactive sites .
- QSAR modeling : Corrogate structural features with bioactivity data to guide lead optimization .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods to prevent aerosol inhalation .
- First Aid : Immediate rinsing with water for eye/skin contact; consult SDS for specific antidotes .
Q. How does this compound function as a building block in multi-step organic synthesis?
The carboxamide group enables functionalization via:
- Electrophilic substitution : Introduce halogens or nitro groups at the oxazole ring .
- Cross-coupling reactions : Suzuki-Miyaura reactions to append aryl/heteroaryl groups . Intermediate characterization via X-ray crystallography ensures structural fidelity .
Q. What methodologies are used to assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with NADPH and analyze via LC-MS to quantify parent compound degradation .
- Metabolite identification : High-resolution MS/MS fragments unknown peaks for structural elucidation .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
